Mearnsetina

Descripción general

Descripción

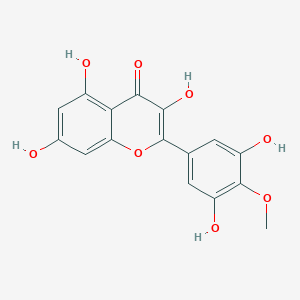

Mearnsetin is an O-methylated flavonol, specifically known as 3,3′,5,5′,7-pentahydroxy-4′-methoxyflavone. It is found in various plants, including Eucalyptus globulus and Elaeocarpus lanceofolius. This compound is known for its antioxidative properties and can also be found in the fern Asplenium antiquum as mearnsetin 3,7-dirhamnoside .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Mearnsetin is an O-methylated flavonol It’s known that flavonoids, the group to which mearnsetin belongs, generally interact with a wide range of proteins and enzymes in the body, modulating their activity .

Mode of Action

It’s known that mearnsetin has antioxidative properties . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases .

Biochemical Pathways

As an antioxidant, mearnsetin likely interacts with pathways involving oxidative stress and inflammation

Pharmacokinetics

Flavonoids like mearnsetin are generally known to have poor bioavailability due to their poor solubility in water and extensive metabolism in the body .

Result of Action

Mearnsetin has been found to have antioxidative properties . This means it can neutralize harmful free radicals in the body, protecting cells from damage. This can potentially help prevent a variety of diseases related to oxidative stress, such as heart disease, cancer, and neurodegenerative diseases .

Action Environment

The action of Mearnsetin can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of Mearnsetin . Additionally, the presence of other compounds can influence the absorption and effectiveness of Mearnsetin .

Análisis Bioquímico

Biochemical Properties

Mearnsetin plays a significant role in biochemical reactions due to its antioxidative properties

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Mearnsetin is complex and involves several interactions at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Mearnsetin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mearnsetin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process involves solvent partition, macroporous adsorbent resin column, and Sephadex column chromatography. The purified flavonoids are characterized using high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance methods .

Industrial Production Methods: Industrial production of mearnsetin typically involves large-scale extraction from plant sources such as Eucalyptus globulus and Elaeocarpus lanceofolius. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Mearnsetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonols .

Comparación Con Compuestos Similares

Myricetin: Known for its neuroprotective and anticancer properties.

Quercetin: Widely studied for its anti-inflammatory and antioxidant effects.

Kaempferol: Recognized for its anticancer and cardioprotective activities.

Mearnsetin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Propiedades

IUPAC Name |

2-(3,5-dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-9(19)2-6(3-10(16)20)15-14(22)13(21)12-8(18)4-7(17)5-11(12)24-15/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEQVXVLTOSXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438720 | |

| Record name | mearnsetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16805-10-0 | |

| Record name | Mearnsetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16805-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mearnsetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016805100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mearnsetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEARNSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ5Q3Q5ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

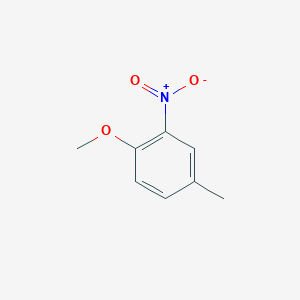

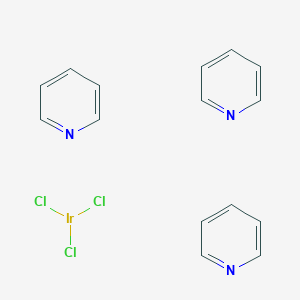

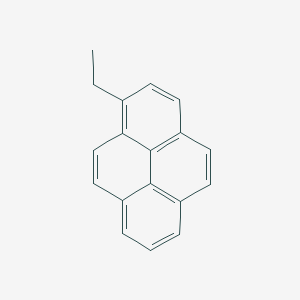

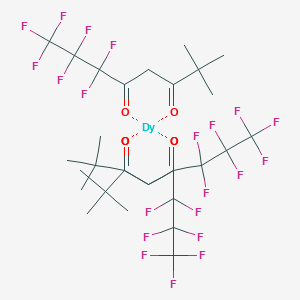

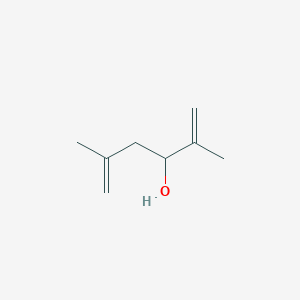

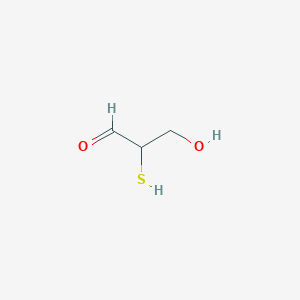

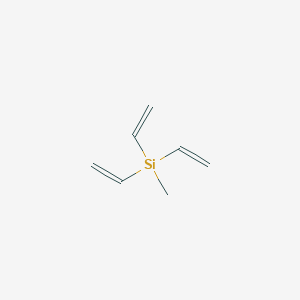

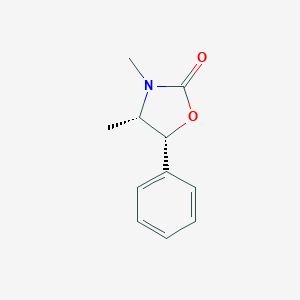

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

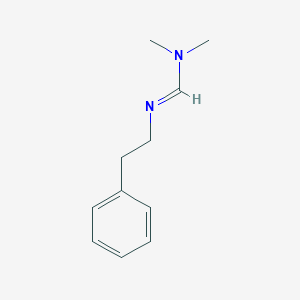

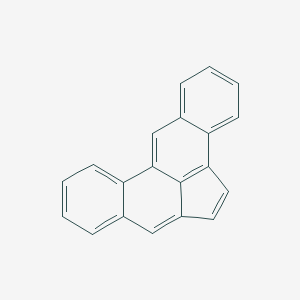

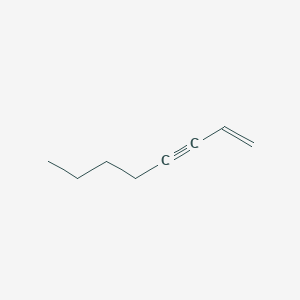

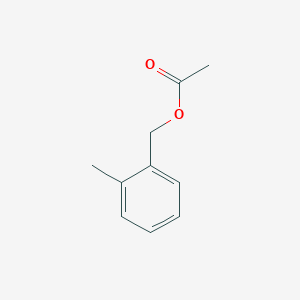

Feasible Synthetic Routes

A: Mearnsetin exhibits its biological activity primarily through enzyme inhibition. For instance, it acts as a competitive inhibitor of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis. [] By competing with the enzyme's natural substrates, L-tyrosine and L-DOPA, Mearnsetin prevents melanin formation, leading to potential skin-whitening effects. [] Additionally, Mearnsetin demonstrates inhibitory activity against Monoamine oxidase (MAO), particularly MAO-B. [] This inhibition can lead to increased levels of neurotransmitters like dopamine, making Mearnsetin a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease. []

ANone: Mearnsetin (3,5,7,3′,4′,5′-hexahydroxy-7-methoxyflavone) is a naturally occurring flavonol, a class of flavonoids.

A: Current research primarily focuses on the inhibitory properties of Mearnsetin rather than its catalytic activity. Its ability to inhibit enzymes like tyrosinase and MAO suggests it acts as an antagonist rather than a catalyst in these biological processes. [, ] Further studies are needed to explore any potential catalytic roles of Mearnsetin.

A: Yes, molecular docking studies have been conducted to investigate the interactions of Mearnsetin with target proteins, such as SARS-CoV-2 protease. [] These simulations provide insights into the binding affinity and potential inhibitory mechanisms of Mearnsetin. Further computational studies, including QSAR model development, could be valuable for predicting the activity of Mearnsetin derivatives and designing more potent analogs.

A: While specific studies on Mearnsetin's stability under various conditions and its formulation strategies are limited, general approaches for enhancing flavonoid bioavailability can be considered. These include encapsulation in nanoparticles, liposomes, or inclusion complexes with cyclodextrins. [] These techniques can potentially improve solubility, stability, and controlled release of Mearnsetin, leading to enhanced therapeutic outcomes.

ANone: More research is needed to determine specific SHE regulations for Mearnsetin.

ANone: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Mearnsetin are needed to understand its in vivo behavior.

A: While in vitro studies demonstrate its promising activity, more comprehensive in vivo studies, including animal models and potentially clinical trials, are required to evaluate its efficacy and safety in treating specific diseases. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.